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Compound of Interest

Compound Name: Methyl 3-bromo-4-formylbenzoate

Cat. No.: B582041 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-
4-formylbenzoate, a compound of interest for researchers, scientists, and professionals in the

field of drug development. The document outlines the available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols.

Molecular Structure
IUPAC Name: Methyl 3-bromo-4-formylbenzoate CAS Number: 90484-53-0 Molecular

Formula: C₉H₇BrO₃ Molecular Weight: 243.05 g/mol

Spectroscopic Data
The following sections present the key spectroscopic data for Methyl 3-bromo-4-
formylbenzoate in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for Methyl 3-bromo-4-
formylbenzoate are summarized below.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

10.26 s - 1H Aldehyde (-CHO)

8.23 s - 1H Aromatic (H-2)

8.15 s - 1H Aromatic (H-2)

8.08 d 8.1 1H Aromatic (H-6)

7.98 m - 1H Aromatic (H-6)

7.97 d 8.0 1H Aromatic (H-5)

7.68 d 8.0 1H Aromatic (H-5)

3.91 s - 3H Methyl (-OCH₃)

Note: Variations in chemical shifts and multiplicities are due to different experimental conditions

and solvents (CDCl₃ vs. DMSO-d₆).

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

165.5 Ester Carbonyl (C=O)

135.7 Aromatic (C-4)

132.4 Aromatic (C-1)

132.1 Aromatic (C-6)

129.8 Aromatic (C-2)

128.0 Aromatic (C-5)

122.3 Aromatic (C-3)

52.2 Methyl (-OCH₃)
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Infrared (IR) Spectroscopy
While specific experimental IR data for Methyl 3-bromo-4-formylbenzoate is not readily

available in the searched literature, the characteristic absorption bands can be predicted based

on its functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group

~3100-3000 Medium Aromatic C-H Stretch

~2960-2850 Medium Aliphatic C-H Stretch (-OCH₃)

~2850-2750 Weak Aldehyde C-H Stretch

~1725-1705 Strong Ester C=O Stretch

~1715-1695 Strong Aldehyde C=O Stretch

~1600, ~1475 Medium-Strong Aromatic C=C Stretch

~1250-1000 Strong C-O Stretch (Ester)

~700-500 Medium-Strong C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its

fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data
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Parameter Value Source

Monoisotopic Mass 241.95786 Da Computed by PubChem[1]

[M+H]⁺ 243 Experimental (LC/MS)

[M+H]⁺ 242.96514 m/z Predicted

[M+Na]⁺ 264.94708 m/z Predicted

[M-H]⁻ 240.95058 m/z Predicted

Experimental Protocols
The following are representative experimental protocols for the spectroscopic analyses.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of Methyl 3-bromo-4-formylbenzoate is

dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an

internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 200 MHz for ¹H and 50 MHz for ¹³C, or at 400 MHz for ¹H.

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent.

Standard pulse sequences are used for data acquisition. For ¹H NMR, the spectral width is

typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is set from 0 to 200 ppm.

Data Processing: The acquired free induction decay (FID) is Fourier transformed. The

resulting spectrum is phased, and the baseline is corrected. Chemical shifts are referenced

to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of Methyl 3-bromo-4-
formylbenzoate is finely ground with potassium bromide (KBr) and pressed into a thin
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pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance

(ATR) accessory by placing the solid sample directly on the ATR crystal.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is

recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a low concentration (e.g., 1 mg/mL).

Instrumentation: An LC/MS system equipped with an electrospray ionization (ESI) source is

commonly used.

Data Acquisition: The sample solution is introduced into the mass spectrometer. The analysis

is performed in either positive or negative ion mode to detect different adducts (e.g., [M+H]⁺,

[M+Na]⁺, [M-H]⁻). The mass analyzer is scanned over a relevant m/z range.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and other significant fragments, confirming the molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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General Workflow for Spectroscopic Analysis

Compound Synthesis & Purification
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Caption: General Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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